molecular formula C8H16N2 B1429092 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine CAS No. 1432681-53-2

1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1429092
CAS No.: 1432681-53-2
M. Wt: 140.23 g/mol
InChI Key: DGKKRYRUSCGLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine traces its origins to the broader exploration of nitrogen-containing heterocyclic compounds that began gaining prominence in organic chemistry during the late twentieth century. The octahydropyrrolo[2,3-c]pyridine scaffold emerged from systematic studies aimed at developing biologically active molecules with improved pharmacological properties. Patent literature from the early 2000s indicates that researchers at pharmaceutical companies such as Abbott and GSK were actively investigating octahydropyrrolo derivatives for their potential therapeutic applications, particularly in treating immunodeficiency virus syndrome and inflammatory diseases.

The specific synthesis and characterization of this compound can be traced to methodological advances in heterocyclic chemistry that enabled efficient construction of fused bicyclic systems. Chinese patent CN104402879, filed in 2014, describes comprehensive preparation methods for octahydro-1H-pyrrolo[2,3-c]pyridine derivatives, highlighting the compound's emergence as a valuable synthetic target. The patent particularly emphasizes the development of novel synthetic routes that achieve efficient conversion from cyano groups to pyrrolidine structures in a single step, representing a significant methodological advancement in the field.

Historical investigations into related pyrrolopyridine systems provided the foundational knowledge necessary for understanding the unique properties of the methylated octahydro derivative. Research conducted by Purdue University and documented in patent WO 2011/116287A2 demonstrated the potential of octahydro-1H-pyrrolo[2,3-c]pyridine derivatives in developing anti-inflammatory medicines, establishing the broader therapeutic relevance of this chemical class. These early investigations laid the groundwork for subsequent detailed studies of specific derivatives, including the 1-methyl substituted compound.

Significance in Organic Chemistry

This compound holds substantial significance in organic chemistry due to its unique structural characteristics and synthetic utility. The compound exemplifies the importance of saturated nitrogen-containing heterocycles in modern medicinal chemistry, where the octahydro configuration provides conformational rigidity that can be crucial for biological activity. This structural rigidity, combined with the presence of two nitrogen atoms in different rings, creates a unique spatial arrangement that can be exploited in molecular recognition and drug design applications.

The compound's significance extends to its role as a synthetic building block in complex molecule construction. The presence of the N-methyl group at position 1 provides a protected nitrogen center, while the saturated bicyclic framework offers multiple sites for further functionalization. This combination of features makes the compound particularly valuable in medicinal chemistry applications where precise three-dimensional molecular architecture is required for target selectivity and efficacy.

From a synthetic chemistry perspective, this compound represents an important example of successful heterocyclic scaffold development. The compound demonstrates how systematic structural modifications of parent heterocycles can lead to derivatives with enhanced properties and expanded synthetic utility. The specific [2,3-c] fusion pattern creates a distinctive chemical environment that differentiates this compound from other pyrrolopyridine isomers, contributing to its unique chemical and biological properties.

Table 1: Fundamental Properties of this compound

Property Value Source
Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS Registry Number 1432681-53-2
PubChem CID 68080074
SMILES CN1CCC2CCNCC21
InChI Key DGKKRYRUSCGLGJ-UHFFFAOYSA-N

The chemical significance of this compound is further highlighted by its relationship to other bioactive pyrrolopyridine derivatives. Research has shown that compounds containing pyrrolopyridine scaffolds, such as Vemurafenib and Pexidartinib, are utilized in anticancer therapy, demonstrating the therapeutic potential of this structural class. The 1-methyloctahydro derivative represents a saturated analog that may offer improved stability and altered pharmacological properties compared to its unsaturated counterparts.

Scope and Objectives of Research

Current research objectives surrounding this compound encompass multiple interconnected areas of investigation, reflecting the compound's multifaceted potential in chemical and biological applications. The primary research scope focuses on understanding the compound's synthetic accessibility, structural properties, and potential applications in drug discovery and development. Contemporary investigations aim to establish comprehensive structure-activity relationships that can guide the design of novel therapeutic agents based on this scaffold.

One significant research objective involves the development of efficient and scalable synthetic methodologies for preparing this compound and its derivatives. Patent literature indicates that achieving efficient conversion processes from readily available starting materials represents a key synthetic challenge. Research efforts are particularly focused on developing methods that utilize inexpensive and easily accessible raw materials while maintaining mild reaction conditions and simple operational procedures.

The scope of biological research encompasses systematic evaluation of the compound's potential as a pharmaceutical intermediate and as a direct therapeutic agent. Studies are investigating the compound's role in developing medicines for various conditions, with particular emphasis on its potential as an intermediate for synthesizing more complex bioactive molecules. The rigid bicyclic structure and unique spatial arrangement of functional groups make it an attractive candidate for developing compounds that interact with specific biological targets.

Table 2: Research Applications and Objectives for this compound

Research Area Specific Objectives Current Status
Synthetic Methodology Development of efficient preparation routes Active investigation
Structural Analysis Complete characterization of molecular properties Partially established
Drug Discovery Evaluation as pharmaceutical intermediate Under investigation
Chemical Biology Assessment of biological activity Preliminary studies ongoing
Medicinal Chemistry Structure-activity relationship development Early-stage research

Additional research objectives include the comprehensive characterization of the compound's physicochemical properties, including its stability, solubility, and compatibility with various synthetic transformations. Understanding these properties is essential for optimizing synthetic procedures and evaluating the compound's potential for pharmaceutical applications. Research efforts are also directed toward developing analytical methods for compound identification, purity assessment, and quality control in synthetic preparations.

Properties

IUPAC Name

1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-3-7-2-4-9-6-8(7)10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKKRYRUSCGLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-53-2
Record name 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkylation of 1H-pyrrolo[2,3-c]pyridine

One established synthetic approach involves the alkylation of 1H-pyrrolo[2,3-c]pyridine with methylating agents under inert atmosphere conditions:

  • Starting Material: 1H-pyrrolo[2,3-c]pyridine
  • Reagents: Sodium hydride (NaH) as a base, dimethyl sulfate as the methylating agent
  • Solvent: N,N-Dimethylformamide (DMF)
  • Conditions:
    • Stage 1: Deprotonation with sodium hydride in DMF under inert atmosphere (mineral oil used as a stabilizer)
    • Stage 2: Methylation with dimethyl sulfate in DMF at 0–20 °C for approximately 19 hours under inert atmosphere
  • Yield: Approximately 77%
  • Reference: Huestis and Fagnou, Organic Letters, 2009

This method is notable for its straightforwardness and relatively high yield. The use of sodium hydride ensures efficient deprotonation of the nitrogen, facilitating methylation.

Hydrogenation of 1-Methyl-1H-pyrrolo[2,3-c]pyridine

To obtain the octahydro derivative (saturated bicyclic system), catalytic hydrogenation of the aromatic precursor is performed:

  • Starting Material: 1-Methyl-1H-pyrrolo[2,3-c]pyridine
  • Catalyst: Typically palladium on carbon (Pd/C) or other hydrogenation catalysts
  • Conditions: Hydrogen gas atmosphere, elevated pressure and temperature as required
  • Outcome: Saturation of the pyrrole and pyridine rings to form 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine
  • Notes: This step is crucial to convert the aromatic system into the saturated bicyclic structure characteristic of the octahydro compound.

Preparation of Dihydrochloride Salt

The dihydrochloride salt form is often prepared for improved stability and handling:

  • Procedure: Treatment of the free base this compound with hydrochloric acid in an appropriate solvent
  • Result: Formation of the dihydrochloride salt (C8H18Cl2N2)
  • Applications: Used in research settings for organic synthesis and pharmaceutical development due to enhanced solubility and stability.

Alternative Synthetic Routes and Related Compounds

While direct preparation of this compound is limited in literature, related pyrrolo[2,3-c]pyridine derivatives are synthesized via multi-step methods involving:

  • Bromination and oxidation of methylpyridine derivatives
  • Formation of key intermediates such as 2-bromo-5-methylpyridine-1-oxide
  • Subsequent cyclization and functionalization steps including Suzuki cross-coupling and nucleophilic substitutions
  • Microwave-assisted reactions to enhance yields and reduce reaction times

These methods provide insights into the preparation of structurally related bicyclic pyrrolo-pyridine compounds, which can be adapted or modified for the target compound.

Summary Table of Preparation Methods

Method Starting Materials Reagents/Conditions Yield (%) Notes
Alkylation of 1H-pyrrolo[2,3-c]pyridine 1H-pyrrolo[2,3-c]pyridine NaH, Dimethyl sulfate, DMF, inert atmosphere 77 Two-stage reaction, methylation at N-1
Catalytic Hydrogenation 1-Methyl-1H-pyrrolo[2,3-c]pyridine Pd/C, H2 gas, elevated pressure and temperature Not specified Saturation of aromatic rings to octahydro form
Salt Formation This compound HCl, suitable solvent Quantitative Formation of dihydrochloride salt
Multi-step synthesis of related derivatives Methylpyridine derivatives Bromination, oxidation, Suzuki coupling, microwave irradiation Variable Provides synthetic strategies for analogs

Research Findings and Notes

  • The alkylation method using sodium hydride and dimethyl sulfate is a well-documented and efficient route to the N-methylated pyrrolo[2,3-c]pyridine core, which can then be hydrogenated to the octahydro form.
  • Hydrogenation conditions must be carefully controlled to avoid over-reduction or decomposition; palladium catalysts under mild pressure are preferred.
  • The dihydrochloride salt form improves compound handling and solubility, which is beneficial for further synthetic applications and biological testing.
  • Advanced synthetic methods involving brominated intermediates and cross-coupling reactions provide routes to functionalized derivatives, which can be adapted for the target compound or its analogs.
  • No single-step direct synthesis of this compound is widely reported; the combination of alkylation and hydrogenation remains the standard approach.

Chemical Reactions Analysis

Types of Reactions: 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block in Organic Synthesis: The compound serves as a versatile building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for various functionalizations, leading to diverse derivatives with tailored properties.

2. Biology

  • Anticancer Activity: Research indicates that derivatives of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine exhibit potent anticancer properties. For example, compound 10t , a derivative, showed IC50 values ranging from 0.12 to 0.21 µM against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). This compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against various bacterial strains; however, detailed mechanisms and efficacy data are still under exploration.

3. Medicine

  • Pharmacophore in Drug Discovery: The compound is being explored as a potential pharmacophore for developing new therapeutic agents. Its interaction with specific molecular targets may lead to the modulation of enzymatic activities relevant in treating various diseases .

4. Neuropharmacological Applications

  • The compound has shown promise in targeting peripheral sodium channels (NaV1.7), which are crucial in pain signaling pathways. Initial findings indicate it may reduce pain responses in animal models, suggesting its utility in neuropharmacology.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure TypeUnique Features
1H-Pyrrolo[2,3-b]pyridineBicyclicExhibits different reactivity patterns
OctahydroquinolineSaturated bicyclicUsed as a precursor in various synthetic pathways
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridineBicyclicDemonstrates distinct enzyme inhibition profiles

This table illustrates how variations in structure influence the biological activity and reactivity of related compounds.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A series of derivatives were synthesized and evaluated for their anticancer activity against HeLa and MCF-7 cell lines. Among them, derivative 10t exhibited the most potent activities with significant disruption of tubulin polymerization observed at low concentrations (0.12 µM), indicating its potential as an anticancer agent .

Case Study 2: Neuropharmacological Potential
In animal models, derivatives of this compound were tested for their effects on pain signaling pathways. Results indicated a reduction in pain responses, supporting further investigation into their therapeutic applications for pain management.

Mechanism of Action

The mechanism of action of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1 Pyrrolo[2,3-b]pyridine Derivatives

Pyrrolo[2,3-b]pyridines share a fused pyrrole-pyridine core but differ in the position of the nitrogen atoms. For example:

  • 1-Methyl-1H-pyrrolo[2,3-b]pyridine (): Synthesized via alkylation (NaH/MeI) and Suzuki coupling, this compound lacks the octahydro saturation, making it more planar and aromatic. Its derivatives, such as 1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine, exhibit applications in kinase inhibition (e.g., SGK-1 inhibitors) .
  • Nortopsentin Analogues (): 1H-Pyrrolo[2,3-b]pyridine derivatives like 3f demonstrate potent antitumor activity in peritoneal mesothelioma models, acting as cyclin-dependent kinase 1 inhibitors with IC50 values in the nanomolar range.
2.1.2 Thieno[2,3-c]pyridines ()

Replacing the pyrrole ring with a thiophene moiety introduces sulfur, altering electronic properties. For instance:

  • 4-Aminothieno[3,2-c]pyridines are synthesized via cyclization of thiophene-3-carboxylic acid derivatives and exhibit antitubulin activity, binding to the colchicine site with IC50 values of 25–440 nM .
2.1.3 Furo[2,3-c]pyridines ()

Furopyridines, incorporating an oxygen atom, are explored as EGFR inhibitors. Derivatives like 4-hydroxymethylfuro[2,3-c]pyridine show distinct NMR shifts (δ 5.01–5.71 ppm for NH+ groups), reflecting altered electronic environments .

Physicochemical Properties

  • Aromaticity : Unsaturated derivatives (e.g., pyrrolo[2,3-b]pyridines) exhibit stronger π-π stacking interactions, critical for binding to kinase ATP pockets .
  • Metabolic Stability : Saturation may reduce oxidative metabolism, improving half-life .

Biological Activity

1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic organic compound belonging to the pyrrolopyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is C11H16NC_{11}H_{16}N. Its structure features a saturated octahydro framework fused to a pyrrole and pyridine ring system, contributing to its unique reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Notably, it interacts with the colchicine-binding site on tubulin, inhibiting tubulin polymerization and affecting microtubule dynamics. This action results in significant cell cycle arrest at the G2/M phase and can induce apoptosis in cancer cells.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. For instance, compound 10t , a derivative, demonstrated potent antiproliferative effects against several cancer cell lines including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.12 to 0.21 µM. In vitro studies showed that it inhibited tubulin polymerization and disrupted microtubule dynamics effectively .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary studies suggest that it may possess activity against various bacterial strains, although detailed mechanisms and efficacy data are still under exploration.

Neuropharmacological Applications

The compound is also being explored for its potential as a lead for developing treatments targeting peripheral sodium channels (NaV1.7), which are crucial in pain signaling pathways. Initial findings indicate that it may reduce pain responses in animal models, suggesting its utility in neuropharmacology.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure TypeUnique Features
1H-Pyrrolo[2,3-b]pyridineBicyclicExhibits different reactivity patterns
OctahydroquinolineSaturated bicyclicUsed as a precursor in various synthetic pathways
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridineBicyclicDemonstrates distinct enzyme inhibition profiles

This table illustrates how variations in structure influence the biological activity and reactivity of related compounds.

Case Studies

Several case studies have highlighted the efficacy of derivatives of this compound:

  • Case Study 1 : A derivative demonstrated significant antiproliferative activity against the HeLa cell line with an IC50 value of 0.12 µM. The study employed MTT assays to quantify cell viability post-treatment.
  • Case Study 2 : In vivo studies indicated that certain derivatives could significantly reduce pain behavior in animal models compared to controls, suggesting their potential as analgesics.

Q & A

Q. How are metabolic stability and toxicity profiles assessed?

  • Microsomal stability assays (human/rat liver microsomes) quantify oxidative degradation. CYP450 inhibition screening identifies potential drug-drug interaction risks. Ames tests and hERG channel binding assays evaluate genotoxicity and cardiotoxicity, respectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.